molecular formula C16H17N3O2 B5340549 2-(2-ethoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole

2-(2-ethoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole

Cat. No. B5340549
M. Wt: 283.32 g/mol
InChI Key: ZGCURMCCYVDJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is a chemical compound that has shown promising results in scientific research applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to regulate various signaling pathways involved in cell growth and survival. Additionally, this compound has been found to have antioxidant properties and may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-ethoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for research on 2-(2-ethoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One possible direction is to study its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, with the goal of identifying new targets for drug development. Additionally, further studies on the toxicity and safety of this compound are needed to determine its potential for use in humans.

Synthesis Methods

The synthesis of 2-(2-ethoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been achieved through various methods. One of the most common methods is the reaction of 2-ethoxybenzaldehyde, 5-methyl-1,2-dihydro-3H-pyrazol-3-one, and 2-bromoacetic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield.

Scientific Research Applications

2-(2-ethoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has shown promising results in scientific research applications. This compound has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, this compound has been studied for its anti-microbial properties and has been found to exhibit activity against various strains of bacteria and fungi.

properties

IUPAC Name

2-(2-ethoxyphenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-20-15-8-5-4-7-13(15)16-18-14(12(2)21-16)11-19-10-6-9-17-19/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCURMCCYVDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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